molecular formula C9H6O2S B13176063 4-(Furan-2-yl)thiophene-3-carbaldehyde

4-(Furan-2-yl)thiophene-3-carbaldehyde

Cat. No.: B13176063
M. Wt: 178.21 g/mol
InChI Key: CLPABGYCUORAAO-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both furan and thiophene rings These rings are fused together with a carbaldehyde group attached to the thiophene ring

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-yl)thiophene-3-carbaldehyde is unique due to the presence of both furan and thiophene rings along with the reactive carbaldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .

Properties

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

4-(furan-2-yl)thiophene-3-carbaldehyde

InChI

InChI=1S/C9H6O2S/c10-4-7-5-12-6-8(7)9-2-1-3-11-9/h1-6H

InChI Key

CLPABGYCUORAAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CSC=C2C=O

Origin of Product

United States

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